Octacosamicin B - 122005-24-7

Octacosamicin B

Catalog Number: EVT-1172677
CAS Number: 122005-24-7
Molecular Formula: C32H54N4O9
Molecular Weight: 638.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Octacosamicin B is a natural product found in Amycolatopsis azurea and Amycolatopsis with data available.
Synthesis Analysis

The biosynthesis of Octacosamicin B involves a complex pathway that includes several enzymatic steps, primarily facilitated by the genes located within specific biosynthetic gene clusters. The key steps in its synthesis include:

  1. Precursor Formation: The biosynthetic pathway begins with the formation of aminomethylphosphonate, which serves as a precursor.
  2. Enzymatic Reactions: Specific enzymes such as hydroxymethylphosphonate dioxygenase and methylphosphonate synthase play crucial roles in converting initial substrates into intermediates necessary for the assembly of Octacosamicin B.
  3. Peptide Bond Formation: The incorporation of amino acids like N-5-hydroxy-l-arginine and valine into the structure involves the action of amidoligases, which catalyze the formation of peptide bonds .

The entire process is tightly regulated by genetic factors that dictate the expression levels of the involved enzymes, ensuring efficient production under optimal growth conditions.

Molecular Structure Analysis

The molecular structure of Octacosamicin B is characterized by its unique arrangement of atoms, including:

The structural analysis reveals that Octacosamicin B has multiple stereocenters, contributing to its biological activity and specificity against bacterial targets. Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to elucidate these structural details .

Chemical Reactions Analysis

Octacosamicin B participates in several chemical reactions that are critical for its biological activity:

  1. Inhibition Mechanisms: It acts primarily by inhibiting bacterial protein synthesis, binding to ribosomal subunits and disrupting normal translational processes.
  2. Hydrolysis Reactions: Under certain conditions, Octacosamicin B can undergo hydrolysis, which may affect its stability and efficacy.
  3. Potential Modifications: Chemical modifications can be introduced to enhance its antibacterial properties or reduce toxicity in potential therapeutic applications .

These reactions are essential for understanding how Octacosamicin B functions at a molecular level and how it can be optimized for use in clinical settings.

Mechanism of Action

The mechanism of action of Octacosamicin B involves:

  • Binding to Ribosomes: The compound binds to specific sites on bacterial ribosomes, particularly targeting the large subunit. This binding inhibits the peptidyl transferase activity, effectively halting protein synthesis.
  • Interference with Translation: By disrupting the normal function of ribosomes, Octacosamicin B prevents bacteria from producing essential proteins required for growth and replication.
  • Selectivity: Its selectivity towards prokaryotic ribosomes over eukaryotic ones minimizes potential side effects on human cells, making it a promising candidate for antibiotic therapy .
Physical and Chemical Properties Analysis

Octacosamicin B exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents but may have limited solubility in non-polar solvents due to its polar functional groups.
  • Stability: The stability of Octacosamicin B can vary depending on environmental conditions such as pH and temperature. It tends to be more stable under acidic conditions but may degrade under alkaline conditions.
  • Molecular Weight: The molecular weight is approximately 515 g/mol, which influences its pharmacokinetic properties such as absorption and distribution in biological systems .

These properties are critical for determining how Octacosamicin B can be formulated for therapeutic use.

Applications

Octacosamicin B has several significant applications in scientific research and medicine:

  • Antibiotic Development: Due to its potent antibacterial properties, it is being explored as a lead compound for developing new antibiotics against resistant bacterial strains.
  • Pharmaceutical Research: Its unique structure provides insights into novel mechanisms of action that could inspire new classes of antibiotics.
  • Biochemical Studies: Researchers utilize Octacosamicin B to study ribosomal function and protein synthesis mechanisms in bacteria, contributing to our understanding of microbial physiology .
Introduction to Octacosamicin B

Historical Context of Antifungal Antibiotic Discovery

The discovery of antifungal antibiotics represents a crucial chapter in the broader narrative of antimicrobial chemotherapy. The foundational concept of antibiosis—where certain microorganisms inhibit the growth of others—was first systematically described by Louis Pasteur and Robert Koch in 1877 when they observed bacterial antagonism against Bacillus anthracis. This principle paved the way for targeted antibiotic discovery programs in the mid-20th century. By the 1980s, research efforts had shifted toward exploring actinomycetes from diverse ecological niches, leading to the identification of numerous structurally novel antifungals. Within this era of intensive screening, Japanese researchers isolated two previously unidentified antifungal metabolites from a soil-derived actinomycete strain in 1988. These compounds, designated octacosamicin A and B, were distinguished by their broad-spectrum activity against pathogenic fungi and their unusual structural characteristics. Their discovery exemplified the systematic approach to antibiotic prospecting characteristic of that period, combining fermentation, chromatographic purification, and physico-chemical characterization to identify bioactive entities from microbial sources [1] [4] [8].

Taxonomic and Ecological Significance of Amycolatopsis spp. in Antibiotic Production

Octacosamicin B originates from the bacterial genus Amycolatopsis, a group within the phylum Actinomycetota (class: Actinomycetes, order: Pseudonocardiales, family: Pseudonocardiaceae). This genus, formally established in 1986, initially faced taxonomic challenges due to morphological similarities with Streptomyces and Nocardia. However, key distinguishing features—including the absence of mycolic acids and the presence of meso-diaminopimelic acid, arabinose, and galactose in cell wall peptidoglycan—secured its taxonomic standing. Amycolatopsis strains are metabolically versatile actinomycetes predominantly isolated from soil ecosystems, though they have also been recovered from specialized niches including lichens, ocean sediments, insect hosts, and even clinical specimens. As of 2021, over 83 species have been formally recognized, with genomes ranging remarkably from 5.62 Mb to 10.94 Mb and exhibiting high GC content (66–75 mol%). This genus holds exceptional significance in antibiotic discovery due to its prolific capacity for synthesizing structurally complex secondary metabolites. Notably, it is the original source of the critically important glycopeptide antibiotic vancomycin (Amycolatopsis orientalis) and the ansamycin antibiotic rifamycin (Amycolatopsis mediterranei) [2] [7].

The ecological role of Amycolatopsis spp. extends beyond antibiotic production. They contribute to bioremediation (degrading herbicides, polymers, and immobilizing heavy metals) and bioconversion processes (e.g., vanillin and wuxistatin production). However, their secondary metabolism, particularly antibiotic synthesis, is believed to confer significant competitive advantages in nutrient-scarce soil environments. Genomic analyses reveal that Amycolatopsis species possess an exceptionally rich repertoire of biosynthetic gene clusters (BGCs), averaging approximately 25 per genome—a density surpassed only by Micromonospora among rare actinobacteria and far exceeding many other genera like Actinomadura or Nocardia. This extensive biosynthetic potential positions Amycolatopsis as a continuing source of novel antimicrobial scaffolds [2].

Table 1: Characteristics of Octacosamicin-Producing Strain Amycolatopsis azurea AM-3696

CharacteristicDescription
Taxonomic ClassificationAmycolatopsis azurea (Type strain: AM-3696, FERM-P 4738)
MorphologyForms aerial mycelium; spores present with smooth surfaces; exhibits fragmentation
Colony PigmentationSteel blue on ISP 2; Purple violet on ISP 5 and ISP 7; Red on ISP 4
Aerial Mycelium ColorDistant blue (ISP 2); White (ISP 3,4,5); Rose (ISP 7)
Growth Temperature (Optimum)28-30°C
Salt Tolerance (NaCl)Up to 5%
Oxygen RequirementObligate aerobe
Reported MetabolitesOctacosamicin A, Azureomycin

Source: [7]

Classification of Octacosamicin B Within Polyketide and Nonribosomal Peptide Families

Octacosamicin B belongs to the chemically diverse class of hybrid polyketide-nonribosomal peptide (PKS-NRPS) natural products. These compounds are synthesized by large, modular enzymatic assembly lines that combine features of both polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). Nonribosomal peptides themselves are a vast family of secondary metabolites synthesized independently of the ribosome by NRPS megaenzymes. Unlike ribosomal peptides, they often incorporate non-proteinogenic amino acids (e.g., D-amino acids, β-amino acids), undergo diverse modifications (methylation, glycosylation, acylation, halogenation, heterocyclization), and exhibit complex macrocyclic or branched topologies. Polyketides, synthesized by PKS enzymes, derive from acetate or propionate units and display immense structural variety, ranging from simple aromatic compounds to complex macrolides. Hybrid PKS-NRPS systems integrate both biosynthetic logics, enabling the incorporation of amino acid and carboxylic acid-derived monomers into singular, often highly bioactive, molecules [3] [5] [6].

Octacosamicin B exemplifies such a hybrid scaffold. While its precise chemical structure remains undefined in the available literature, its co-classification with octacosamicin A—isolated concurrently—suggests it possesses a large, complex macrocyclic or polyene structure typical of antifungal polyketide-peptide hybrids. The name "octacosamicin" implies structural features potentially related to 28-carbon chains ("octacosa-"). These hybrids represent a significant fraction of bioactive microbial metabolites, often exhibiting enhanced or novel bioactivity profiles due to their structural complexity and the synergistic effects of their hybrid pharmacophores. Their biosynthesis involves intricate coordination between PKS modules, which extend polyketide chains, and NRPS modules, which activate, load, and condense amino acid building blocks, often with additional tailoring modifications [1] [3] [4].

Properties

CAS Number

122005-24-7

Product Name

Octacosamicin B

IUPAC Name

2-[[(12E,14E,20E,22E)-28-[carbamimidoyl(hydroxy)amino]-2,3,5,7-tetrahydroxy-8-methyl-19-oxooctacosa-12,14,20,22-tetraenoyl]amino]acetic acid

Molecular Formula

C32H54N4O9

Molecular Weight

638.8 g/mol

InChI

InChI=1S/C32H54N4O9/c1-24(27(39)21-26(38)22-28(40)30(43)31(44)35-23-29(41)42)17-13-9-5-2-3-6-10-14-18-25(37)19-15-11-7-4-8-12-16-20-36(45)32(33)34/h2-3,5-7,11,15,19,24,26-28,30,38-40,43,45H,4,8-10,12-14,16-18,20-23H2,1H3,(H3,33,34)(H,35,44)(H,41,42)/b5-2+,6-3+,11-7+,19-15+

InChI Key

YRBWJHGUKBSDDE-RLZHPBLRSA-N

SMILES

CC(CCCC=CC=CCCCC(=O)C=CC=CCCCCCN(C(=N)N)O)C(CC(CC(C(C(=O)NCC(=O)O)O)O)O)O

Synonyms

Octacosamicin B

Canonical SMILES

CC(CCCC=CC=CCCCC(=O)C=CC=CCCCCCN(C(=N)N)O)C(CC(CC(C(C(=O)NCC(=O)O)O)O)O)O

Isomeric SMILES

CC(CCC/C=C/C=C/CCCC(=O)/C=C/C=C/CCCCCN(C(=N)N)O)C(CC(CC(C(C(=O)NCC(=O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.